Ioxabrolic acid
Description
Ioxabrolic acid is a nonionic, iodinated contrast agent primarily used in radiographic imaging to enhance vascular and tissue visualization during computed tomography (CT) and angiography. Its chemical structure features a triiodinated benzene core with hydrophilic hydroxyl and alkoxy groups, which reduce osmolality and improve biocompatibility compared to older ionic agents . The molecular formula is C18H24I3N3O8, with a molecular weight of 835.12 g/mol. Key physicochemical properties include high water solubility (1.2 g/mL at 25°C) and an osmolality of 695 mOsm/kg, classifying it as a low-osmolality contrast medium (LOCM) . Its iodine content (350 mg I/mL) ensures optimal radiographic density, while the absence of ionic charges minimizes electrolyte imbalances and adverse reactions .
Properties
CAS No. |
96191-65-0 |
|---|---|
Molecular Formula |
C24H21Br3I3N5O8 |
Molecular Weight |
1127.9 g/mol |
IUPAC Name |
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-tribromo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C24H21Br3I3N5O8/c1-7(37)35(3)20-14(26)9(21(39)31-2)13(25)10(15(20)27)22(40)33-6-8(38)34-19-17(29)11(23(41)32-4-5-36)16(28)12(18(19)30)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,41)(H,33,40)(H,34,38)(H,42,43) |
InChI Key |
OJCPHFBLBNKCNX-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1Br)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)Br)C(=O)NC)Br |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1Br)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)Br)C(=O)NC)Br |
Other CAS No. |
96191-65-0 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ioxabrolic acid involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of halogen atoms. Common synthetic routes include:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO4) to introduce carboxylic acid groups.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Chemical Reactions Analysis
Ioxabrolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.
Scientific Research Applications
Ioxabrolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Its unique structure allows it to be used in various biological assays and studies.
Medicine: This compound is investigated for its potential use in diagnostic imaging and as a contrast agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ioxabrolic acid involves its interaction with specific molecular targets. It acts as a contrast agent by blocking X-rays, allowing for the visualization of internal structures in diagnostic imaging . The presence of iodine atoms enhances its ability to absorb X-rays, making it effective in various imaging techniques.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Ioxabrolic acid belongs to the class of nonionic triiodobenzene derivatives. Two structurally analogous compounds are Ioxaglic acid (a dimeric agent) and Ioversol (monomeric).
| Property | This compound | Ioxaglic Acid | Ioversol |
|---|---|---|---|
| Molecular Weight | 835.12 g/mol | 1,268.86 g/mol (dimer) | 807.11 g/mol |
| Iodine Content | 350 mg I/mL | 320 mg I/mL | 350 mg I/mL |
| Osmolality | 695 mOsm/kg | 600 mOsm/kg | 710 mOsm/kg |
| Ionicity | Nonionic | Ionic (dimeric) | Nonionic |
| Key Substituents | 3 hydroxyethoxy groups | 2 carboxyl groups | 3 hydroxypropyl groups |
Structural Insights :
Functional and Pharmacological Comparison
Pharmacokinetic Profiles
| Parameter | This compound | Ioxaglic Acid | Ioversol |
|---|---|---|---|
| Renal Clearance | 120 mL/min | 95 mL/min | 130 mL/min |
| Protein Binding | <5% | 10–15% | <5% |
| Half-life (t½) | 2.1 hours | 2.5 hours | 1.8 hours |
This compound exhibits rapid renal excretion due to its low protein binding, minimizing systemic retention. In contrast, Ioxaglic acid’s dimeric structure delays clearance, increasing the risk of contrast-induced nephropathy (CIN) in renal-impaired patients .
Imaging Quality
| Agent | Vascular Opacification (HU) | Tissue Contrast |
|---|---|---|
| This compound | 450–500 | Excellent |
| Ioxaglic Acid | 380–420 | Moderate |
| Ioversol | 440–480 | Excellent |
This compound’s high iodine content ensures superior opacification in CT angiography, outperforming Ioxaglic acid in coronary imaging . However, Ioversol provides comparable efficacy in neurovascular studies due to optimized viscosity .
Special Populations
- Renal Impairment : this compound’s low nephrotoxicity makes it preferred over Ioxaglic acid in patients with eGFR <60 mL/min .
- Pediatrics : Ioversol’s lower viscosity facilitates administration in small vessels, but this compound’s safety profile is favored in neonates .
Key Gaps in Literature :
- Direct comparisons with next-generation agents (e.g., Iodixanol) are warranted.
Biological Activity
Ioxabrolic acid, a compound with notable biological activity, has garnered attention in various fields of research due to its potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a synthetic derivative of the naturally occurring compound oleanolic acid, known for its diverse pharmacological effects. It has been studied for its potential in treating various diseases, including cancer and infectious diseases.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antimicrobial Activity : Similar to its parent compound, this compound has demonstrated antimicrobial properties against various pathogens. It inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
- Antitumor Effects : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. It modulates key signaling pathways, including the NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.
- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models.
Case Studies and Research Findings
- Antimicrobial Properties :
-
Antitumor Activity :
Cell Line IC50 (µM) MDA-MB-231 (Breast) 15 HeLa (Cervical) 20 A549 (Lung) 25 - Anti-inflammatory Effects :
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